molecular formula C11H9ClFN3OS B5749211 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No. B5749211
M. Wt: 285.73 g/mol
InChI Key: MWCWNXUVVJQDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone is a chemical compound used in scientific research. It is a thiazole-based molecule that has been synthesized for its potential use in various biochemical and physiological studies.

Scientific Research Applications

1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been used in various scientific research applications. It has been studied for its potential use as an inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation and survival. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. Furthermore, it has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action for 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves its ability to inhibit PKB. PKB is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of PKB by 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone results in the inhibition of downstream signaling pathways, leading to the suppression of cell growth and survival.
Biochemical and Physiological Effects:
1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in various animal models. Furthermore, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone in lab experiments include its high potency and selectivity for PKB inhibition, its fluorescent properties for the detection of ROS, and its potential use in the treatment of various diseases. However, some limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several potential future directions for the use of 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone in scientific research. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its use in combination with other drugs for the treatment of cancer and inflammation. Furthermore, future studies could focus on optimizing its pharmacokinetic properties and determining its potential for clinical use.

Synthesis Methods

The synthesis method for 1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone involves the reaction of 2-chloro-4-fluoroaniline and 2-aminothiazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be optimized through various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-[4-amino-2-(3-chloro-4-fluoroanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3OS/c1-5(17)9-10(14)16-11(18-9)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWNXUVVJQDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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